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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzaldehyde

Cat. No.: B139799

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-fluorobenzaldehyde (C7HsFNO), a valuable building block in organic synthesis and
pharmaceutical development. A thorough understanding of its spectroscopic characteristics is
essential for identity confirmation, purity assessment, and quality control. This document
presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2-Amino-5-
fluorobenzaldehyde. This data is based on established principles of spectroscopy and
computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Amino-5-fluorobenzaldehyde
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. . Coupling
. Chemical Shift L .
Signal Multiplicity Constant (J, Assighment
(3, ppm)
Hz)

H-a ~9.8 Singlet - Aldehyde (-CHO)
Doublet of )

H-6 ~7.3 ~8.8, ~3.0 Aromatic CH
doublets
Doublet of

H-3 ~7.1 ~8.8,~4.5 Aromatic CH
doublets
Triplet of )

H-4 ~6.8 ~8.8, ~3.0 Aromatic CH
doublets

NH:2 ~4.5 Broad Singlet - Amino (-NH2)

Solvent: CDClIs,
Reference: TMS
(0.00 ppm)

Table 2: Predicted 13C NMR Spectroscopic Data for 2-Amino-5-fluorobenzaldehyde

Signal Chemical Shift (6, ppm)
C-a ~191

C-5 ~158 (d, J = 240 Hz)

C-2 ~148

C-6 ~120 (d, J = 23 Hz)

C-1 ~118

C-4 ~117 (d, J = 22 Hz)

c-3 ~115 (d, J = 8 Hz)

Solvent: CDCIz

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-fluorobenzaldehyde

Wavenumber (cm~12) Intensity Assignment
_ N-H stretch (asymmetric and

3450-3300 Medium .

symmetric)
3100-3000 Medium Aromatic C-H stretch
2850-2750 Medium Aldehyde C-H stretch
1700-1680 Strong C=0 stretch (aldehyde)

C=C stretch (aromatic) and N-
1620-1580 Strong

H bend
1250-1200 Strong C-F stretch
1350-1250 Strong C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

a compound. The predicted mass-to-charge ratios (m/z) for various adducts of 2-Amino-5-

fluorobenzaldehyde are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for 2-Amino-5-fluorobenzaldehyde[1]

Adduct Predicted m/z
[M+H]* 140.05061
[M+NaJ* 162.03255
[M-H]~ 138.03605
[M]* 139.04278
Experimental Protocols
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The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Amino-5-fluorobenzaldehyde in about 0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).

o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Instrumentation and Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e IH NMR Parameters:

o

Pulse Angle: 30-45 degrees

[¢]

Acquisition Time: 2-4 seconds

[¢]

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

[e]

¢ 13C NMR Parameters:

o Pulse Angle: 45 degrees

o Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

o Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low
natural abundance of 13C.
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o Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H
splitting, resulting in a single peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-Amino-5-fluorobenzaldehyde with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.
o Transfer the mixture to a pellet-pressing die.
e Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
Instrumentation and Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Procedure:

Record a background spectrum of the empty sample compartment.

[e]

Place the KBr pellet containing the sample in the sample holder.

o

[¢]

Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o

The final spectrum is typically presented as percent transmittance versus wavenumber

(cm™1).
Mass Spectrometry (MS)
Sample Preparation:

e Prepare a dilute solution of 2-Amino-5-fluorobenzaldehyde (approximately 1 mg/mL) in a
suitable volatile solvent such as methanol or acetonitrile.

 Further dilute this stock solution to a final concentration of about 1-10 pg/mL.
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Instrumentation and Data Acquisition (Electrospray lonization - ESI):
e Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
e Procedure:

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o The sample is ionized to produce charged molecules (e.g., [M+H]* in positive ion mode or
[M-H]~ in negative ion mode).

o The ions are then guided into the mass analyzer, which separates them based on their
mass-to-charge ratio (m/z).

o A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship for spectral interpretation.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-5-fluorobenzaldehyde.
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Caption: Logical framework for the interpretation of spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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